molecular formula C68H56O4Pd2 B13019450 Pd2(dba)3-dba

Pd2(dba)3-dba

Cat. No.: B13019450
M. Wt: 1150.0 g/mol
InChI Key: XFGZNYFKXJWVSH-XPKUMWTGSA-N
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Description

Tris(dibenzylideneacetone)dipalladium(0): , commonly referred to as Pd2(dba)3-dba , is an organopalladium compound. It is a complex of palladium(0) with dibenzylideneacetone. This compound appears as a dark-purple or brown solid and is modestly soluble in organic solvents . The dibenzylideneacetone ligands in the compound are easily displaced, making it a valuable homogeneous catalyst in organic synthesis .

Comparison with Similar Compounds

Comparison:

This compound is unique due to its high reactivity and ability to facilitate a wide range of coupling reactions, making it a versatile and valuable catalyst in organic synthesis .

Properties

Molecular Formula

C68H56O4Pd2

Molecular Weight

1150.0 g/mol

IUPAC Name

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium

InChI

InChI=1S/4C17H14O.2Pd/c4*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h4*1-14H;;/b4*13-11+,14-12+;;

InChI Key

XFGZNYFKXJWVSH-XPKUMWTGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd]

Origin of Product

United States

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